Acenaphthylene-d8
Overview
Description
Synthesis Analysis
Acenaphthylene derivatives have been synthesized through various methods. For instance, diaryl acenaphthylenes were synthesized to study their photochromic properties, although not all derivatives exhibited photochromism . The dilithio complex of acenaphthylene was obtained by 1,2-hydrogen abstraction using n-butyllithium chelated to N,N,N',N'-tetramethylethylenediamine (TMEDA), resulting in a crystalline product characterized by X-ray crystallography . Additionally, acenaphthylene was used to synthesize 8-aryl-7H-acenaphtho[1,2-d]imidazoles through a multicomponent reaction catalyzed by ferric hydrogensulfate . A cyclic tetramer of acenaphthylene was also prepared through a Lewis acid-catalyzed aldol cyclization of 1-acenaphthenone .
Molecular Structure Analysis
The molecular structure of acenaphthylene derivatives has been extensively studied. The dilithio complex of acenaphthylene showed a nearly planar acenaphthylene fragment with evidence of charge transfer, as indicated by bond length variations . The acenaphthylene-fused cyclo pyrrole displayed two conformational isomers with distinct molecular structures, which could be interconverted through a thermal ring flip . The lithium complex with the acenaphthylene dianion exhibited a reverse-sandwich structure with bridging dianion and lithium atoms coordinated with the five- and six-membered rings .
Chemical Reactions Analysis
Acenaphthylene undergoes various chemical reactions. It reacts with hydroxyl radicals and ozone, with the major products being a 10 carbon ring-opened product and a dialdehyde, respectively . The acenaphthylene-fused cyclo pyrrole was synthesized using an oxidative coupling reaction of the corresponding 2,2'-bipyrrole . Furthermore, acenaphthylene was homopolymerized and copolymerized with other monomers, and the resulting polymers were chemically modified to introduce various functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of acenaphthylene derivatives vary. Diaryl acenaphthylenes displayed reversible photochromism in solution and fluorescence spectrum changes upon photoirradiation . The photocyclization quantum yield of one compound was determined to be as low as 0.7%, and its closed-isomer exhibited high thermal stability . The cyclic tetramer of acenaphthylene showed unique electronic properties, including a decrease in the reduction potential and optical gap compared to the more planar decacyclene . The lithium complex with the acenaphthylene dianion had a calculated density of 1.04 g cm^-3, and the observed density was 1.03(4) g cm^-3 .
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Acenaphthylene and its derivatives, such as Acenaphthylene-d8, play a significant role in atmospheric chemistry. Research by Reisen and Arey (2002) has shown that these compounds undergo atmospheric gas-phase reactions with hydroxyl radicals and ozone. Such reactions are critical in understanding the environmental impact of polycyclic aromatic hydrocarbons (PAHs) emitted from combustion sources.
Synthesis of Hetero- and Carbocyclic Compounds
Acenaphthylene-1,2-dione, a derivative of Acenaphthylene, is used as a starting material for synthesizing various hetero- and carbocyclic compounds and complexes. This synthesis is crucial in developing bioactive compounds and has been detailed by Yavari and Khajeh-Khezri (2018).
Antitumor Activity
A study by Xu et al. (2021) explored the antitumor activities of 1,8-naphthalimide-1,2,3-triazole derivatives, synthesized using acenaphthylene. This research highlights the potential medical applications of Acenaphthylene derivatives in cancer treatment.
Catalytic Reactions
Acenaphthylene has been utilized in various catalytic reactions. For example, Real et al. (2000) discuss its use in the catalytic hydrocarboxylation process, providing insights into organometallic chemistry and its applications.
Fluorescence Spectroscopy and Polymer Science
In polymer science, acenaphthylene derivatives are used as fluorescence labels. For instance, Chen et al. (2006) investigated the effects of salts on the conformational behavior of acenaphthylene-labeled poly(N,N-diethylacrylamide) using fluorescence spectroscopy.
Vibrational and Electronic Spectroscopy
The spectroscopic properties of acenaphthylene and its cation have been a subject of research, as seen in the study by Banisaukas et al. (2003). These studies are vital in understanding the electronic structure and reactivity of acenaphthylene derivatives.
Environmental Remediation
Research on the degradation of acenaphthylene in environmental settings is critical for pollution control and environmental remediation. A study by Rivas et al. (2000) focused on the chemical and photochemical degradation of acenaphthylene, providing insights into water treatment technologies.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterioacenaphthylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGDTGSAIMULJN-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00109466 | |
Record name | Acenaphthylene-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acenaphthylene-d8 | |
CAS RN |
93951-97-4 | |
Record name | Acenaphthylene-d8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthylene-d8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthylene-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-97-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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